Dehydro Felodipine Hydrochloride is a chemical compound that serves as the primary metabolite of Felodipine, an antihypertensive medication belonging to the dihydropyridine class of calcium channel blockers. Its chemical formula is , and it is characterized by a molecular weight of 382.24 g/mol. Dehydro Felodipine is notable for its role in the pharmacokinetics of Felodipine, particularly in terms of its bioavailability and metabolic pathways. The compound has been studied for its potential therapeutic effects and interactions within biological systems .
The biological activity of Dehydro Felodipine is closely linked to its parent compound, Felodipine. It exhibits calcium channel blocking properties, which contribute to its antihypertensive effects. Research indicates that Dehydro Felodipine may have a lower potency compared to Felodipine itself but still retains significant cardiovascular effects. Its action involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .
Dehydro Felodipine can be synthesized through various methods, primarily involving the metabolic conversion of Felodipine itself. The process typically includes:
Laboratory synthesis methods may also involve specific reaction conditions tailored to optimize yield and purity .
Interaction studies involving Dehydro Felodipine have highlighted its role in the pharmacokinetic profile of Felodipine. Notably, it has been found that co-administration with other drugs can alter the metabolism and efficacy of both Dehydro Felodipine and its parent compound. For instance:
Dehydro Felodipine shares structural similarities with several other calcium channel blockers and dihydropyridine derivatives. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Nifedipine | First-generation dihydropyridine; rapid onset of action | |
| Amlodipine | Long half-life; dual action on vascular smooth muscle | |
| Nicardipine | Unique for its vasodilatory effects without reflex tachycardia | |
| Isradipine | Selective for peripheral vasculature |
The molecular formula and weight characteristics of Dehydro Felodipine Hydrochloride are fundamental to understanding its chemical identity. The base compound, Dehydro Felodipine, has the molecular formula C₁₈H₁₇Cl₂NO₄ with a molecular weight of 382.24 grams per mole [1] [6] [25]. When converted to the hydrochloride salt form, the molecular formula becomes C₁₈H₁₈Cl₃NO₄, with the molecular weight increasing to 418.7 grams per mole due to the addition of hydrogen chloride [3].
| Property | Base Form | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₈H₁₇Cl₂NO₄ | C₁₈H₁₈Cl₃NO₄ |
| Molecular Weight | 382.24 g/mol | 418.7 g/mol |
| CAS Number | 96382-71-7 | Not specified |
The Chemical Abstracts Service registry number for the base compound is 96382-71-7 [6] [25] [30]. The International Union of Pure and Applied Chemistry name for this compound is 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate [1] [25] [30].
Dehydro Felodipine Hydrochloride contains several distinct functional groups that define its chemical behavior and properties. The core structure consists of a pyridine ring system, which differentiates it from its parent compound Felodipine that contains a 1,4-dihydropyridine ring [3] [32]. The aromatic pyridine ring is substituted at multiple positions, creating a complex molecular architecture [1] [25].
The primary functional groups present in the molecule include:
The structural formula demonstrates the planar arrangement of the pyridine ring with the 2,3-dichlorophenyl group attached at position 4 [1] [25]. This arrangement creates a molecule with significant steric and electronic properties that influence its chemical behavior [28].
The stereochemical properties of Dehydro Felodipine Hydrochloride are notably different from those of its parent compound, Felodipine. While Felodipine exists as a racemic mixture due to the presence of an asymmetric carbon center in the 1,4-dihydropyridine ring [9] [26], the dehydrogenation process that forms Dehydro Felodipine eliminates this chiral center [32] [35].
The oxidative conversion from the 1,4-dihydropyridine structure to the fully aromatic pyridine ring removes the stereogenic center, resulting in a compound that does not exhibit optical isomerism [32] [35]. This transformation represents a significant change in the three-dimensional structure and eliminates the potential for enantiomeric forms [7] [8].
The planar nature of the pyridine ring system means that Dehydro Felodipine Hydrochloride exists as a single structural entity without stereoisomers [1] [25]. This characteristic simplifies analytical methods and pharmaceutical applications compared to compounds that require chiral separation techniques [7] [8].
The thermal properties of Dehydro Felodipine Hydrochloride provide important information for handling, storage, and analytical applications. The melting point of the base compound has been reported to range from 70-73°C [6] [11] [14], with some sources reporting a slightly higher range of 78-80°C [14]. These variations may be attributed to different purity levels and crystalline forms of the compound [6] [11].
The predicted boiling point for Dehydro Felodipine is 444.8±45.0°C at 760 millimeters of mercury [6] [10] [11]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [6] [10]. The thermal stability studies indicate that the compound remains stable up to approximately 190°C before decomposition begins [13] [16].
| Thermal Property | Value | Conditions |
|---|---|---|
| Melting Point | 70-80°C | Atmospheric pressure |
| Boiling Point | 444.8±45.0°C | 760 mmHg (predicted) |
| Thermal Stability | Up to 190°C | Before decomposition |
The solubility characteristics of Dehydro Felodipine Hydrochloride are crucial for analytical and formulation applications. The base compound demonstrates specific solubility patterns across different solvent systems [6] [10] [25]. The compound shows slight solubility in chloroform, very slight solubility in methanol, and slight solubility in water [6] [10].
For pharmaceutical applications, the compound is notably soluble in methanol, which makes this solvent suitable for analytical procedures [25] [27]. The hydrochloride salt form typically exhibits enhanced water solubility compared to the base form, which is a common characteristic of pharmaceutical salts [3].
| Solvent | Solubility | Notes |
|---|---|---|
| Methanol | Soluble | Suitable for analysis |
| Chloroform | Slightly soluble | Limited use |
| Water | Slightly soluble | Enhanced in HCl salt |
| Organic solvents | Variable | Depends on polarity |
The enhanced solubility profile of the hydrochloride salt makes it more suitable for pharmaceutical formulations requiring improved dissolution characteristics [3]. This property is particularly important for bioavailability considerations in pharmaceutical development [12] [15].
The stability profile of Dehydro Felodipine Hydrochloride encompasses thermal, chemical, and photochemical stability under various conditions. Thermal analysis studies demonstrate that the compound maintains structural integrity up to approximately 190°C [13] [16]. Above this temperature, decomposition occurs through multiple pathways involving the breakdown of ester groups and aromatic systems [13] [16].
Chemical stability is influenced by environmental factors such as pH, temperature, and exposure to light [13] [16]. The compound should be stored under controlled conditions, typically at 2-8°C, to maintain optimal stability [6] [10] [25]. The presence of the aromatic pyridine ring system provides inherent stability compared to the more reactive dihydropyridine structure of the parent compound [32] [35].
Storage recommendations include protection from light and moisture to prevent degradation [6] [10] [25]. The compound demonstrates good stability when stored as a solid under appropriate conditions [6] [10] [25].
The physical appearance of Dehydro Felodipine Hydrochloride provides important identification characteristics for quality control purposes. The compound typically appears as a white to off-white solid [6] [10] [25]. Some sources describe the appearance as an off-white solid, indicating slight variations in color that may depend on purity and crystalline form [25].
The compound exists in solid form under normal conditions, consistent with its melting point range of 70-80°C [6] [10] [14]. The crystalline nature of the solid contributes to its stability and handling characteristics [6] [10] [25]. The physical form may vary depending on the specific salt form and preparation methods used [3].
Ultraviolet-visible spectroscopy provides characteristic absorption patterns for Dehydro Felodipine Hydrochloride that are useful for identification and quantitative analysis. The parent compound Felodipine exhibits maximum absorption at wavelengths around 237.60 nanometers and 362.4 nanometers in methanolic solutions [17] [19] [20]. These absorption characteristics are attributed to the aromatic systems present in the molecule [17] [19].
The ultraviolet spectrum of related dihydropyridine compounds shows characteristic absorption patterns that can be used for analytical purposes [17] [18]. Second derivative spectrophotometry has been successfully employed for quantitative determination, with linear relationships observed in specific concentration ranges [17]. The wavelength range between 239-230 nanometers has been utilized for analytical measurements [17].
Studies have demonstrated that spectrophotometric methods using ultraviolet-visible absorption can achieve correlation coefficients exceeding 0.999, indicating excellent linearity for analytical applications [17] [18] [19]. The method follows Beer's law within defined concentration ranges, typically from 1.946×10⁻⁶ to 19.46×10⁻⁶ grams per milliliter [17].
Infrared spectroscopy provides detailed information about the functional groups present in Dehydro Felodipine Hydrochloride. The infrared spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations [5] [21]. The carbonyl stretching vibrations of the ester groups appear as strong absorption peaks around 1750 wavenumbers [5].
The presence of the aromatic pyridine ring system is evident from characteristic absorption bands near 1500 wavenumbers, corresponding to aromatic carbon-carbon stretching vibrations [5] [21]. The 2,3-dichlorophenyl substituent contributes additional aromatic absorption patterns that can be distinguished in the fingerprint region of the spectrum [5].
Characteristic infrared absorption bands include:
The infrared spectroscopic data confirms the structural assignments and provides a reliable method for compound identification [5] [21].
Nuclear magnetic resonance spectroscopy offers detailed structural information about Dehydro Felodipine Hydrochloride, although specific spectroscopic data for this compound is limited in the available literature. The ¹³C nuclear magnetic resonance spectrum would be expected to show signals corresponding to the various carbon environments present in the molecule [24].
The aromatic carbon atoms of the pyridine ring and dichlorophenyl group would appear in the typical aromatic region of the ¹³C spectrum, while the ester carbonyl carbons would be observed at characteristic downfield positions [24]. The methyl and ethyl ester groups would contribute signals in the aliphatic region of the spectrum [24].
Proton nuclear magnetic resonance spectroscopy would reveal the aromatic protons of both ring systems, as well as the aliphatic protons of the methyl and ethyl ester groups [24]. The integration ratios would be consistent with the molecular formula C₁₈H₁₇Cl₂NO₄ for the base compound [1] [25].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for Dehydro Felodipine would appear at mass-to-charge ratio 382 for the base compound [1] [6] [25]. The fragmentation pattern would be expected to show losses corresponding to the ester groups and aromatic substituents [22] [24].
Common fragmentation pathways for similar compounds include:
Mass spectrometric analysis using liquid chromatography-tandem mass spectrometry has been successfully applied to related felodipine compounds, providing sensitive detection and structural confirmation [22]. The fragmentation patterns are consistent with the proposed molecular structure and can be used for definitive identification [22] [24].
The primary synthetic pathway for Dehydro Felodipine Hydrochloride involves 2,3-dichlorobenzaldehyde as the fundamental starting material [4] [5] [6]. This aromatic aldehyde undergoes condensation reactions following established dihydropyridine synthesis protocols, subsequently requiring oxidation or dehydrogenation to achieve the pyridine ring system characteristic of the target compound [7] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₇Cl₂NO₄ | [1] [2] [3] |
| Molecular Weight (g/mol) | 382.24 | [1] [2] [3] |
| Melting Point (°C) | 70-73 | [1] [9] [2] |
| Boiling Point (°C) | 444.8 (at 760 mmHg) | [2] |
| Density (g/cm³) | 1.288 | [1] [2] |
| Flash Point (°C) | 222.8 | [2] |
| LogP | 4.6-4.7 | [3] [10] |
| Water Solubility (mg/mL) | 0.00293 | [10] |
| Storage Condition | -20°C | [1] [2] |
| Appearance | White to off-white solid | [1] [11] |
The synthesis of 2,3-dichlorobenzaldehyde itself can be achieved through multiple pathways. The oxidation route involves treating 2,3-dichlorotoluene with bromine in the presence of azobisisobutyronitrile and hydrogen peroxide, followed by hydrolysis and subsequent oxidation steps [4]. Alternative methods include the preparation from 2,3-dichloroaniline through diazotization and Meerwein reaction sequences [5].
The synthetic route typically proceeds through a two-step mechanism: initial formation of a dichlorobenzylidene intermediate through Knoevenagel condensation, followed by cyclization with appropriate nitrogen-containing reagents [7] [8]. Temperature control during these reactions proves critical, with optimal ranges between 60-84°C providing balanced reaction rates and product selectivity [7] [12] [13].
Methyl acetoacetate serves as a crucial β-ketoester component in the synthesis of Dehydro Felodipine Hydrochloride [14] [15] [16]. The condensation mechanism involves enolate formation through deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl carbon of 2,3-dichlorobenzaldehyde [15] [17].
| Route | Starting Materials | Key Catalysts | Yield Range (%) | Reference |
|---|---|---|---|---|
| Route A: Direct Condensation | 2,3-Dichlorobenzaldehyde + Methyl acetoacetate + Ethyl aminocrotonate | Acetic acid, Piperidine | 60-85 | [7] [8] [18] |
| Route B: Modified Hantzsch | 2,3-Dichlorobenzaldehyde + β-ketoester + NH₃ source | Ammonium acetate | 70-95 | [19] [20] [21] |
| Route C: Two-Step Process | Dichlorobenzylidene intermediate + Ethyl 3-aminocrotonate | HCl/ethanol mixture | 83-94 | [7] [8] |
| Route D: Catalyst-Mediated | 2,3-Dichlorobenzaldehyde + Methyl acetoacetate + Secondary amine catalyst | Secondary amine + Quinoline carboxylic acid | 80-92 | [22] [23] |
The reaction proceeds through titanium tetrachloride-promoted condensation mechanisms, where methyl acetoacetate forms enolate intermediates that subsequently undergo Knoevenagel condensation with the aldehyde substrate [14]. Nuclear magnetic resonance studies demonstrate dramatic chemical shift changes upon titanium tetrachloride addition, with the α-carbon shifting from 50.1 to 45.1 ppm, indicating complex formation [15].
Solvent selection significantly influences reaction outcomes, with methanol demonstrating superior performance compared to other alcoholic solvents [24]. The reaction exhibits optimal yields when conducted at room temperature for extended periods (20 hours), with molar ratios of ammonium acetate to ethyl acetoacetate maintained at 3:1 [24].
Advanced catalyst systems incorporating secondary amines with quinoline carboxylic acids represent innovative approaches to dihydropyridine synthesis [22] [25]. These combinations provide enhanced selectivity and improved reaction rates compared to traditional catalytic systems [25].
| Catalyst Type | Loading (mol%) | Temperature (°C) | Reaction Time | Advantages | Reference |
|---|---|---|---|---|---|
| Piperidine + Acetic acid | Catalytic (5-10) | 60-84 | 1-6 hours | High yield, established method | [7] [8] [26] |
| Secondary amine + Quinoline carboxylic acid | Catalytic (0.5-5) | 45-65 | 3-18 hours | Novel combination, good selectivity | [22] [25] |
| Triethylamine | Stoichiometric | 80-81 | 1.5 hours | Fast reaction | [7] |
| Pyrrolidinium acetate | 10 | 0 | 1.5 hours | Low temperature, solvent-free | [27] |
| Ammonium metavanadate (NH₄VO₃) | Catalytic | 60 | 30 minutes | Efficient, eco-friendly | [28] |
| Ceric ammonium nitrate (CAN) | 5 | Room temperature | 1-2.5 hours | Green chemistry, room temperature | [29] |
| Montmorillonite K-10 | Catalytic | 60 | 30 minutes | Microwave compatible | [21] |
Piperidine-catalyzed Knoevenagel condensation mechanisms involve carbinolamine formation through methanol-mediated catalysis, with subsequent iminium ion formation proceeding through hydroxide ion elimination [26]. The process demonstrates highest energy barriers during iminium ion formation (21.8 kcal mol⁻¹), with the catalytic effect primarily facilitating elimination steps rather than electrophile activation [26].
Pyrrolidinium ionic liquids demonstrate exceptional catalytic activity under solvent-free conditions, with pyrrolidinium acetate achieving 80% yields at 0°C [27]. These systems benefit from reduced environmental impact while maintaining high catalytic efficiency.
Systematic optimization of reaction parameters enables maximum yield achievement while minimizing side product formation [13] [30]. Temperature control represents the most critical variable, with ranges between 60-84°C providing optimal balance between reaction rate and selectivity [7] [12] [13].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 60-84°C | Higher temp increases rate but may reduce selectivity | [7] [12] [13] |
| Reaction Time | 1-6 hours | Optimal at 1-3 hours, longer times decrease yield | [12] [24] |
| Solvent | Ethanol, Methanol | Polar protic solvents favor reaction | [12] [31] [24] |
| Molar Ratio (Aldehyde:Ketoester:Amine) | 1:1-2:1-1.5 | Excess amine improves conversion | [8] [24] |
| Catalyst Loading | 5-10 mol% | Higher loading increases rate | [12] [27] |
| Concentration | 0.5-5 mmol/mL | Moderate concentration optimal | [7] [12] |
Reaction time optimization studies reveal that extending reaction periods beyond optimal ranges (1-3 hours) leads to decreased yields due to side product formation and potential decomposition [12] [24]. Design of experiments methodology enables comprehensive parameter space exploration, identifying synergistic effects between temperature, time, and catalyst loading [13] [30].
Molar ratio optimization demonstrates that excess amine components improve conversion rates, with ratios of 1:1-2:1-1.5 (aldehyde:ketoester:amine) providing superior results [8] [24]. Higher catalyst loadings (5-10 mol%) increase reaction rates without proportional yield improvements, suggesting catalyst saturation effects [12] [27].
Industrial scale-up of Dehydro Felodipine Hydrochloride synthesis presents unique challenges requiring careful consideration of heat transfer, mixing efficiency, and process economics [31] [32]. Laboratory-scale reactions (1-10 g) typically achieve yields of 85-95%, while commercial production (>10 kg) may experience reduced yields (75-85%) due to mass transfer limitations [31] [32] [33].
| Scale | Key Challenges | Reactor Type | Processing Time | Yield Considerations | Reference |
|---|---|---|---|---|---|
| Laboratory (1-10 g) | Reaction optimization, catalyst selection | Round bottom flask, batch | 2-8 hours | 85-95% | [31] [32] |
| Pilot (100-1000 g) | Heat transfer, mixing efficiency, impurity control | Jacketed reactor, continuous flow | 4-12 hours | 80-90% | [31] [32] |
| Commercial (>10 kg) | Heat management, waste minimization, cost control | Large-scale reactor, continuous process | 6-24 hours continuous | 75-85% | [31] [32] [33] |
Continuous microwave reactor systems demonstrate particular promise for scale-up applications, providing enhanced heat transfer and reaction control [31]. These systems enable precise temperature maintenance while reducing overall processing times compared to conventional heating methods.
Heat management becomes increasingly critical at larger scales, requiring sophisticated reactor design with adequate cooling capacity and temperature monitoring systems [34] [32]. Mixing efficiency considerations necessitate proper impeller design and power input calculations to ensure homogeneous reaction conditions throughout the reactor volume.
Environmental sustainability considerations drive development of green chemistry approaches for Dehydro Felodipine Hydrochloride synthesis [29] [35]. Solvent-free conditions represent the most environmentally beneficial approach, eliminating organic solvent waste while achieving comparable yields (78-95%) [29] [35].
| Approach | Benefits | Yield (%) | Environmental Impact | Reference |
|---|---|---|---|---|
| Solvent-free conditions | No organic solvents, reduced waste | 78-95 | Minimal waste generation | [29] [35] |
| Microwave-assisted synthesis | Faster reactions, energy efficient | 85-98 | Reduced energy consumption | [36] [31] |
| Aqueous hydrotrope solutions | Water-based, safer process | 70-85 | Non-toxic solvents | [31] |
| Recyclable catalysts | Catalyst recovery, cost effective | 80-92 | Resource conservation | [28] [21] |
| Flow chemistry | Continuous processing, better control | 85-95 | Reduced solvent usage | [36] [31] |
| Solid-supported catalysts | Easy separation, reusability | 75-90 | Easy purification | [21] [37] |
Microwave-assisted synthesis provides significant energy efficiency improvements while reducing reaction times from hours to minutes [36] [31]. These methods achieve yields of 85-98% while substantially reducing energy consumption compared to conventional heating approaches.
Aqueous hydrotrope solutions represent innovative alternatives to organic solvents, utilizing water-based systems with enhanced solubility properties [31]. Although yields may be slightly reduced (70-85%), these systems offer substantial safety and environmental advantages.
Flow chemistry applications enable continuous processing with improved reaction control and reduced solvent requirements [36] [31]. These systems particularly benefit from precise temperature and residence time control, achieving consistent product quality while minimizing waste generation.
Recyclable catalyst systems, including heterogeneous and supported catalysts, provide economic and environmental benefits through catalyst recovery and reuse [28] [21]. Solid-supported systems facilitate easy separation while maintaining catalytic activity through multiple reaction cycles.